2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate

Catalog No.
S13166296
CAS No.
93892-56-9
M.F
C15H24O2
M. Wt
236.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)b...

CAS Number

93892-56-9

Product Name

2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate

IUPAC Name

[2-methyl-1-(3-methyl-2-bicyclo[2.2.1]hept-5-enyl)butyl] acetate

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

InChI

InChI=1S/C15H24O2/c1-5-9(2)15(17-11(4)16)14-10(3)12-6-7-13(14)8-12/h6-7,9-10,12-15H,5,8H2,1-4H3

InChI Key

HKHUUNBSCMQVGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1C(C2CC1C=C2)C)OC(=O)C

2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate is a chemical compound with the molecular formula C15H24O2C_{15}H_{24}O_{2} and a molecular weight of approximately 236.35 g/mol. It is characterized by its unique bicyclic structure, which includes a bicyclo[2.2.1]heptene moiety. This compound is a colorless to pale yellow liquid at room temperature, exhibiting a density of 0.982 g/cm³ and a boiling point of about 290.3°C at standard atmospheric pressure .

The compound is notable for its potential applications in various fields, including organic synthesis and as a flavoring agent due to its pleasant aroma profile. Its structural uniqueness arises from the presence of both the branched butyl group and the bicyclic system, which may impart specific reactivity and biological properties.

The chemical behavior of 2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate can be analyzed through various reactions typical of esters and bicyclic compounds:

  • Hydrolysis: In the presence of water and acid or base, this compound can undergo hydrolysis to yield 3-methylbicyclo[2.2.1]hept-5-en-2-ol and acetic acid.
    2 Methyl 1 3 methylbicyclo 2 2 1 hept 5 en 2 yl butyl acetate+H2O3 methylbicyclo 2 2 1 hept 5 en 2 ol+acetic acid\text{2 Methyl 1 3 methylbicyclo 2 2 1 hept 5 en 2 yl butyl acetate}+H_2O\rightarrow \text{3 methylbicyclo 2 2 1 hept 5 en 2 ol}+\text{acetic acid}
  • Esterification: The compound can also participate in esterification reactions with alcohols under acidic conditions to form new esters.
  • Rearrangement: The bicyclic structure may allow for intramolecular rearrangements under certain conditions, potentially leading to different cyclic or acyclic products.

Synthesis of 2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate can be achieved through several methods:

  • Direct Esterification: This method involves reacting 3-methylbicyclo[2.2.1]hept-5-en-2-ol with acetic anhydride or acetic acid in the presence of an acid catalyst to yield the acetate.
    3 methylbicyclo 2 2 1 hept 5 en 2 ol+acetic anhydride2 Methyl 1 3 methylbicyclo 2 2 1 hept 5 en 2 yl butyl acetate\text{3 methylbicyclo 2 2 1 hept 5 en 2 ol}+\text{acetic anhydride}\rightarrow \text{2 Methyl 1 3 methylbicyclo 2 2 1 hept 5 en 2 yl butyl acetate}
  • Rearrangement Reactions: Starting from suitable precursors that contain the bicyclic structure, rearrangements can be facilitated under specific catalytic conditions.
  • Multi-step Synthesis: Utilizing various organic transformations (e.g., alkylation, cyclization) to construct the bicyclic framework followed by esterification.

: As suggested by preliminary biological activity studies, it may have roles in drug development .

Similar Compounds

Several compounds share structural or functional similarities with 2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate:

Compound NameMolecular FormulaNotable Features
Bicyclo[3.3.0]octane derivativesC_{n}H_{n}Different bicyclic structures; potential for unique reactivity
3-Methylbicyclo[3.3.0]octeneC_{10}H_{16}Similar bicyclic framework; used in polymer synthesis
4-MethylcyclopenteneC_{6}H_{10}Monocyclic variant; simpler structure but relevant in organic synthesis

The uniqueness of 2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate lies in its specific combination of a branched alkyl group with a bicyclic system, which may impart distinct chemical properties and biological activities compared to these similar compounds .

2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate (CAS 93892-56-9) first appeared in chemical literature in the late 20th century as part of broader investigations into functionalized bicyclic compounds. Unlike its simpler analogs, such as myrtenyl acetate (CAS 1079-01-2), which have well-documented histories in flavor and fragrance industries, this compound’s discovery arose from targeted efforts to expand the repertoire of bicyclo[2.2.1]heptane derivatives for specialized applications. Early synthetic routes leveraged Diels-Alder cycloadditions, a method later refined to incorporate stereochemical control. The European Community assigned the identifier 299-541-5 to this compound, reflecting its inclusion in chemical inventories for industrial use.

Significance in Bicyclic Compound Research

Bicyclo[2.2.1]heptane derivatives occupy a critical niche in organic chemistry due to their structural rigidity and synthetic malleability. The 2-methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate exemplifies these traits through its combination of a norbornene-like core and a branched ester side chain. This architecture confers unique physicochemical properties, including enhanced thermal stability compared to monocyclic esters. Studies on analogous compounds, such as bicyclo[2.2.1]hept-5-ene-2-methanol acetate (CAS 10471-24-6), demonstrate how minor structural modifications dramatically alter reactivity profiles, underscoring the importance of this compound as a model system for structure-property relationship studies.

Table 1: Key Molecular Properties of 2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl Acetate

PropertyValueSource
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
CAS Registry Number93892-56-9
EC Number299-541-5

Role in Advanced Organic Synthesis

The compound’s synthetic utility stems from its dual functionality: the bicyclic framework serves as a conformational constraint, while the acetate group provides a handle for further derivatization. Recent advancements in asymmetric catalysis have enabled enantioselective syntheses of related bicyclo[2.2.1]heptane derivatives. For instance, Lewis acid-mediated Diels-Alder reactions using SnCl4 or MeAlCl2 achieve high stereochemical fidelity, as demonstrated in the synthesis of floral compounds like herbanone. Such methodologies are directly applicable to the production of 2-methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate, where the exo preference of norbornene systems ensures predictable regiochemical outcomes.

Table 2: Representative Synthetic Pathways for Bicyclo[2.2.1]heptane Esters

MethodKey ReagentsStereochemical OutcomeReference
Diels-Alder CycloadditionMethacrolein, SnCl4exo selectivity
Lewis Acid RearrangementMeAlCl2, HClO4Retained configuration
EsterificationAcetic anhydride, DMAPHigh yield

The compound’s butyl acetate side chain further enhances its utility in polymer science. Copolymerization studies with norbornene derivatives show that such esters act as plasticizers, reducing glass transition temperatures while maintaining mechanical integrity. These findings position 2-methyl-1-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)butyl acetate as a valuable monomer for designing specialty polymers with tailored thermal and viscoelastic properties.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

236.177630004 g/mol

Monoisotopic Mass

236.177630004 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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